3,4-Difluorobenzylzinc bromide

Catalog No.
S1898883
CAS No.
307496-34-0
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzylzinc bromide

CAS Number

307496-34-0

Product Name

3,4-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,2-difluoro-4-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

NXKQWSPHMLPJIC-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br
  • Synthetic Precursor

    The key application of (3,4-difluorobenzyl)zinc(II) bromide lies in its ability to introduce a 3,4-difluorobenzyl group into organic molecules. This functionality can be crucial for modulating the biological properties of pharmaceuticals or other organic compounds. Studies have shown the successful incorporation of the 3,4-difluorobenzyl group into complex molecules using (3,4-difluorobenzyl)zinc(II) bromide [Source: Benchchem product description for (3,4-Difluorobenzyl)zinc(II) bromide].

  • Fluorine Tagging

    The presence of fluorine atoms can be advantageous for various reasons in drug discovery. Fluorine can improve the metabolic stability and bioavailability of a drug molecule. (3,4-Difluorobenzyl)zinc(II) bromide can serve as a reagent for introducing a difluorobenzyl moiety, which can act as a bioisosteric replacement for other functional groups while incorporating the beneficial properties of fluorine [Source: Fluorine in Pharmaceutical Industry: ].

3,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn\text{C}_7\text{H}_5\text{BrF}_2\text{Zn} and a molecular weight of 272.41 g/mol. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, which enhances its reactivity compared to non-fluorinated analogs. The presence of the zinc atom allows it to participate in various coupling reactions, making it a valuable intermediate in synthetic chemistry .

3,4-Difluorobenzylzinc bromide is primarily utilized in cross-coupling reactions such as:

  • Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The fluorine substituents can influence the electronic properties of the substrate, thus affecting the reaction's efficiency and selectivity.
  • Stille Reaction: In this reaction, organostannanes react with aryl halides to produce substituted aromatic compounds. The difluorobenzyl group can be introduced into various organic frameworks through this method.

These reactions are critical in the synthesis of pharmaceuticals and agrochemicals, where precision in functional group placement is essential .

The synthesis of 3,4-difluorobenzylzinc bromide typically involves:

  • Preparation from 3,4-difluorobenzyl bromide: This compound can be reacted with zinc metal in an appropriate solvent (often tetrahydrofuran) under inert conditions to produce the desired organozinc reagent.
  • Use of Grignard Reagents: Another method involves generating a Grignard reagent from 3,4-difluorobenzyl chloride or bromide and magnesium in dry ether, which can then be treated with zinc halides to yield 3,4-difluorobenzylzinc bromide.

These methods highlight the importance of controlling reaction conditions to ensure high yields and purity of the final product .

3,4-Difluorobenzylzinc bromide finds applications across various fields:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the production of complex drug molecules.
  • Material Science: The compound is utilized in developing new materials with specific electronic or optical properties due to its unique substituents.
  • Agricultural Chemicals: Its ability to form stable carbon-carbon bonds makes it useful in synthesizing agrochemicals .

Several compounds share structural similarities with 3,4-difluorobenzylzinc bromide. Here are a few notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
2,4-Dimethylphenylmagnesium bromide34589-46-3C8H9BrMgContains a dimethyl group; used in Grignard reactions .
3,5-Difluorobenzylzinc bromide308796-30-7C7H5BrF2ZnSimilar fluorination pattern; used similarly in cross-coupling .
2,6-Difluorobenzylzinc bromide307496-33-9C7H5BrF2ZnAnother positional isomer; exhibits similar reactivity .

Uniqueness: The primary distinction of 3,4-difluorobenzylzinc bromide lies in its specific substitution pattern that affects its electronic properties and reactivity profile compared to other similar compounds. This unique fluorination pattern can lead to variations in reaction outcomes and selectivity during synthetic applications.

The field of organozinc chemistry traces its origins to the groundbreaking work of Edward Frankland in 1848, when he prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This seminal discovery marked the beginning of organometallic chemistry and established organozinc compounds among the first organometallic compounds ever synthesized. Frankland's initial experiments produced a volatile colorless liquid that spontaneously combusted upon contact with air, revealing the pyrophoric nature that characterizes many organozinc reagents. The reaction that Frankland observed can be represented as: 2C₂H₅I + 2Zn → (C₂H₅)₂Zn + ZnI₂, where (C₂H₅)₂Zn became known as the Frankland reagent.

The historical significance of Frankland's work extends beyond the mere preparation of the first organozinc compound. His research laid the foundation for understanding organometallic bonding and reactivity patterns that would later prove essential for the development of modern synthetic methodologies. The analysis of the crystalline product through hydrolysis provided the first indication that an organozinc compound had been formed, though Frankland initially believed he had isolated the ethyl "radical". This misconception was later corrected when it became clear that the gaseous products were dimers of the presumed radicals, specifically ethane and n-butane.

Despite their early discovery, organozinc compounds experienced periods of relative neglect in synthetic chemistry, being superseded by more reactive organometallic reagents such as Grignard reagents and organolithium compounds. The low reactivity of organozinc compounds, combined with their high sensitivity to oxygen and moisture, led to difficulties in handling and problematic storage, which resulted in their utility for carbon-carbon bond formation being underestimated for many years. However, organozinc chemistry has experienced a remarkable renaissance in recent decades, driven by advances in preparative methods and a deeper understanding of their unique reactivity profiles.

The development of Rieke zinc methodology represents a crucial advancement in organozinc chemistry, enabling the direct reaction of alkyl, aryl, and vinyl bromides or chlorides with zinc metal. Prior to this discovery, the preparation of organozinc reagents was limited to metathesis reactions between zinc halides and organolithium or Grignard reagents, an approach that was incompatible with many functional groups. Rieke zinc demonstrates remarkable functional group tolerance, accommodating sensitive groups such as nitriles, esters, amides, ethers, sulfides, and ketones to produce functionalized organozinc reagents.

Significance of Fluorinated Organometallic Compounds

Fluorinated organometallic compounds occupy a unique position in synthetic chemistry due to the distinctive properties imparted by fluorine substitution. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of bonds between carbon and other halogens. This exceptional bond strength, combined with the relatively short carbon-fluorine bond length of approximately 1.4 Angstroms, contributes to the high thermal and chemical stability of fluorinated organic compounds. The Van der Waals radius of fluorine (1.47 Angstroms) is remarkably close to that of hydrogen (1.2 Angstroms), allowing fluorine substitution without introducing significant steric strain in polyfluorinated compounds.

The highest electronegativity of fluorine (3.98) among all elements creates substantial dipole moments in carbon-fluorine bonds (1.41 Debye), fundamentally altering the electronic properties of fluorinated molecules. Additionally, fluorine exhibits the lowest polarizability of all atoms (0.56 × 10⁻²⁴ cubic centimeters), resulting in weak dispersion forces between polyfluorinated molecules and contributing to their unique physicochemical properties. These characteristics manifest in phenomena such as boiling point reduction upon fluorination and the simultaneous hydrophobicity and lipophobicity of polyfluorinated compounds.

Fluorinated organometallic reagents provide a general method for introducing fluorine into organic molecules, with the chemistry of fluorinated vinyl, alkynyl, benzyl, allyl, propargyl, and aryl organometallics being extensively studied. The synthetic utility of many fluorinated organometallic reagents, particularly fluorinated lithium and Grignard reagents, has historically been limited by their thermal instability. However, significant progress has been made in developing fluorinated organozinc reagents that exhibit superior thermal stability compared to their lithium and magnesium counterparts.

The increasing recognition of fluorobenzenes, particularly fluorobenzene and 1,2-difluorobenzene, as versatile solvents for organometallic chemistry and transition-metal-based catalysis reflects the growing importance of fluorinated systems. The presence of fluorine substituents reduces the ability of arenes to donate π-electron density, causing fluorobenzenes to bind weakly to metal centers and function as essentially non-coordinating solvents or readily displaced ligands. This property makes fluorinated aromatic compounds particularly valuable in organometallic applications where ligand coordination control is critical.

Contemporary research in fluorinated organometallic chemistry has focused on developing new catalytic methods for the selective introduction of fluorine and trifluoromethyl groups into aromatic rings. These efforts address the significant market demand for selectively fluorinated organic molecules, which account for up to 40% of all agrochemicals and 20% of all pharmaceuticals currently on the market. The development of safe, catalytic alternatives to traditional fluorination methods, which often employ stoichiometric quantities of hazardous and costly materials, represents a major goal in modern synthetic chemistry.

Position of 3,4-Difluorobenzylzinc Bromide in Contemporary Research

3,4-Difluorobenzylzinc bromide occupies a strategically important position in contemporary organometallic research as a representative example of fluorinated organozinc reagents that combine the established synthetic utility of organozinc chemistry with the unique properties of fluorinated aromatic systems. The compound bears the Chemical Abstracts Service number 307496-34-0 and possesses the molecular formula C₇H₅BrF₂Zn with a molecular weight of 272.41 grams per mole. Its structure features a zinc center bonded to both a bromide anion and a 3,4-difluorobenzyl group, representing a heteroleptic organozinc compound of the type RZnX, where R represents the organic substituent and X represents the electronegative ligand.

The compound exemplifies the evolution of organozinc chemistry toward more specialized applications in pharmaceutical synthesis and advanced organic transformations. Commercial suppliers market 3,4-difluorobenzylzinc bromide specifically as a pharmaceutical intermediate, highlighting its role in the synthesis of bioactive compounds. The compound is typically supplied as a 0.5 molar solution in tetrahydrofuran, packaged under argon atmosphere in specialized bottles to prevent degradation from air and moisture exposure. This packaging methodology reflects the general air and moisture sensitivity characteristic of organozinc reagents, necessitating careful handling procedures to maintain reagent integrity.

The physical properties of 3,4-difluorobenzylzinc bromide reflect its organometallic nature and fluorinated character. The compound exhibits a density of 0.98 grams per milliliter at 25 degrees Celsius and demonstrates reactivity with water, consistent with the general behavior of organozinc compounds. Storage requirements specify temperatures of 2-8 degrees Celsius, emphasizing the need for controlled conditions to prevent decomposition. The compound's classification as air-sensitive further underscores the importance of inert atmosphere techniques in its handling and application.

Current research applications of 3,4-difluorobenzylzinc bromide span multiple areas of synthetic chemistry, including cross-coupling reactions, pharmaceutical intermediate synthesis, and methodology development for fluorinated compound preparation. The compound serves as a model system for understanding the reactivity patterns of fluorinated benzyl organozinc reagents and their potential applications in complex molecule synthesis. Recent investigations have explored photoredox activation of fluorinated organozinc reagents, demonstrating the generation of fluorinated alkyl radicals through single electron oxidation of carbon-zinc bonds. These studies reveal new mechanistic pathways for utilizing fluorinated organozinc compounds in radical chemistry applications.

The positioning of 3,4-difluorobenzylzinc bromide within contemporary research also reflects broader trends toward developing more sustainable and efficient synthetic methodologies. The compound's utility in continuous flow synthesis applications has been demonstrated, with researchers achieving successful conversions in scalable processes that enable industrial-relevant throughputs. These developments address the growing demand for environmentally conscious synthetic approaches that minimize waste generation and improve process efficiency.

Overview of Applications in Carbon-Carbon Bond Formation

The primary synthetic utility of 3,4-difluorobenzylzinc bromide lies in its capacity to participate in carbon-carbon bond-forming reactions, particularly through palladium-catalyzed cross-coupling methodologies. The compound serves as a nucleophilic partner in Negishi coupling reactions, which represent one of the most widely employed transition metal-catalyzed cross-coupling processes in contemporary organic synthesis. The Negishi coupling enables the formation of carbon-carbon bonds between organic halides or triflates and organozinc compounds, with palladium species generally serving as the catalyst. The reaction can be represented as: R-X + R'-ZnX' → R-R' (in the presence of palladium catalyst), where the organic residues can include alkenyl, aryl, allyl, alkynyl, alkyl, benzyl, homoallyl, and homopropargyl groups.

The fluorinated nature of 3,4-difluorobenzylzinc bromide imparts unique reactivity characteristics that distinguish it from non-fluorinated organozinc reagents. The electron-withdrawing effects of the fluorine substituents influence the electronic properties of the benzyl carbon-zinc bond, potentially affecting reaction rates and selectivity in cross-coupling processes. Research has demonstrated that fluorinated organozinc reagents can participate in hydrofluoroalkylation reactions of alkenes under photocatalytic conditions, where fluorinated alkyl radicals are generated through single electron oxidation of the carbon-zinc bond. The radical addition step can be followed by either hydrogen atom transfer for unactivated olefins or reduction/protonation sequences for strongly accepting substrates such as arylidenemalononitriles.

Mechanistic studies of organozinc reagent transformations have revealed the importance of concentration effects in optimizing reaction outcomes. High-concentration organozinc solutions (2.0 molar) have been successfully employed in both Saytzeff reactions with carbonyl compounds and Negishi coupling reactions with organic halides. The Saytzeff reaction involves the addition of organozinc reagents to aldehydes and ketones to produce homoallyl alcohols, with residence times as short as 2.0 minutes sufficient to achieve complete conversion of carbonyl substrates. Negishi coupling reactions demonstrate even faster kinetics, with complete conversion achieved in residence times of 23-32 seconds when using fixed-bed reactors containing palladium catalysts.

The scalability of reactions involving fluorinated organozinc reagents like 3,4-difluorobenzylzinc bromide has been demonstrated through pilot-scale synthesis applications. Continuous flow methodologies enable liquid throughputs of 13 liters per hour while maintaining high yields and selectivity. These developments address the industrial demand for efficient synthetic processes that can be readily scaled to meet commercial production requirements. The compatibility of organozinc reagents with continuous flow technology represents a significant advantage over alternative organometallic reagents that may require more stringent reaction conditions or exhibit lower stability under flow conditions.

Reaction TypeTypical Yield RangeResidence TimeKey Characteristics
Negishi Coupling72-92%23-32 secondsPalladium-catalyzed, C-C bond formation
Saytzeff Reaction66-98%2.0 minutesAddition to carbonyls, alcohol formation
Photoredox ActivationVariableProcess dependentRadical generation, alkene functionalization
High-Concentration Coupling72-92%23-32 seconds2.0 M solutions, enhanced efficiency

The versatility of 3,4-difluorobenzylzinc bromide in carbon-carbon bond formation extends to its compatibility with various functional groups and reaction conditions. The compound's stability in tetrahydrofuran solution enables its use in reactions requiring coordinating solvents, while its tolerance for ambient temperatures (with appropriate inert atmosphere protection) facilitates integration into diverse synthetic sequences. The specific substitution pattern of the 3,4-difluorobenzyl group provides opportunities for subsequent functionalization reactions, enabling the construction of complex molecular architectures through sequential carbon-carbon bond-forming processes.

Hydrogen Bond Acceptor Count

3

Exact Mass

269.88341 g/mol

Monoisotopic Mass

269.88341 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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